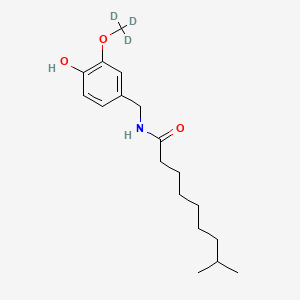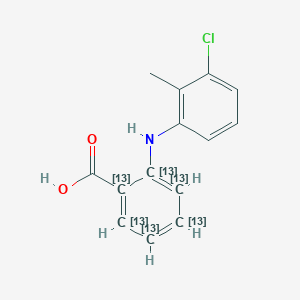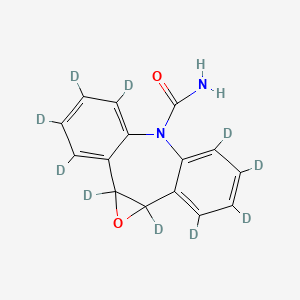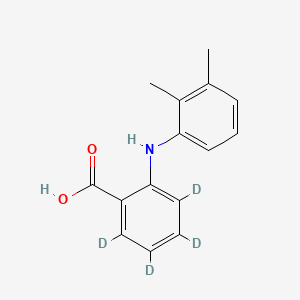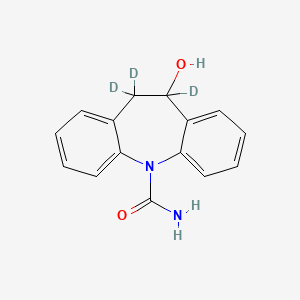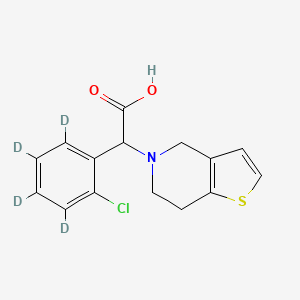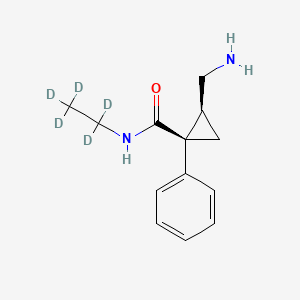
N-Desethyl Milnacipran-d5
Übersicht
Beschreibung
N-Desethyl Milnacipran-d5 is a deuterated analog of N-Desethyl Milnacipran, which is a metabolite of Milnacipran. Milnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of fibromyalgia and major depressive disorder. The deuterated form, this compound, is often used in scientific research, particularly in the field of proteomics, due to its stable isotope labeling properties .
Vorbereitungsmethoden
The synthesis of N-Desethyl Milnacipran-d5 can be achieved through organic synthetic chemical methods. The specific preparation method involves the deuteration of N-Desethyl Milnacipran, where five hydrogen atoms are replaced by deuterium. This process typically requires the use of deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium atoms . Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with scaled-up reaction conditions and purification processes.
Analyse Chemischer Reaktionen
N-Desethyl Milnacipran-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
N-Desethyl Milnacipran-d5 is primarily used in scientific research due to its stable isotope labeling properties. It is particularly valuable in the field of proteomics, where it is used as an internal standard for mass spectrometry analysis. This allows for the accurate quantification of proteins and peptides in complex biological samples. Additionally, it can be used in pharmacokinetic studies to track the metabolism and distribution of Milnacipran in the body .
Wirkmechanismus
The mechanism of action of N-Desethyl Milnacipran-d5 is similar to that of Milnacipran. Milnacipran works by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters involved in mood regulation and pain perception. By blocking their reuptake, Milnacipran increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their effects. The deuterated form, this compound, is used primarily for research purposes and does not have a direct therapeutic effect .
Vergleich Mit ähnlichen Verbindungen
N-Desethyl Milnacipran-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:
N-Desethyl Milnacipran: The non-deuterated form, which is a metabolite of Milnacipran.
Milnacipran: The parent compound, used as an SNRI for the treatment of fibromyalgia and major depressive disorder.
Levomilnacipran: An enantiomer of Milnacipran, which is also used as an SNRI
The deuterium labeling in this compound provides enhanced stability and allows for its use as an internal standard in mass spectrometry, making it particularly valuable in scientific research.
Eigenschaften
IUPAC Name |
(1R,2S)-2-(aminomethyl)-N-(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-15-12(16)13(8-11(13)9-14)10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3,(H,15,16)/t11-,13+/m1/s1/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKUMJGXPDEXSQ-WXLZTCJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CC1CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675794 | |
| Record name | (1R,2S)-2-(Aminomethyl)-N-(~2~H_5_)ethyl-1-phenylcyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217609-30-7 | |
| Record name | (1R,2S)-2-(Aminomethyl)-N-(~2~H_5_)ethyl-1-phenylcyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


